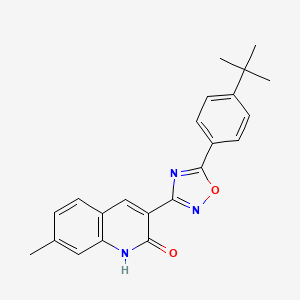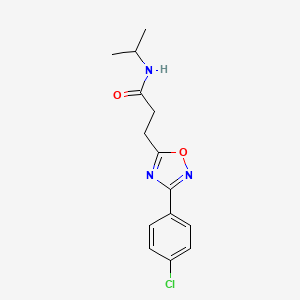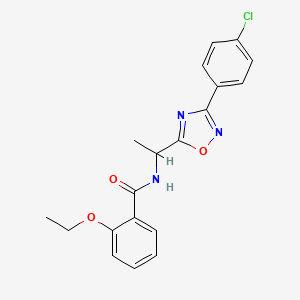
N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, commonly known as TOT, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TOT is a benzamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical effects, and physiological effects.
作用機序
The mechanism of action of TOT involves the inhibition of cyclooxygenase-2, which leads to the suppression of inflammatory mediators. TOT has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, TOT has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
The biochemical effects of TOT include the inhibition of cyclooxygenase-2 activity, activation of caspase-3 and caspase-9, and disruption of bacterial cell membranes. The physiological effects of TOT include the suppression of inflammation, induction of apoptosis in cancer cells, and inhibition of bacterial growth.
実験室実験の利点と制限
The advantages of using TOT in lab experiments include its high purity, specificity, and potency. TOT can be used at low concentrations to achieve significant effects, and it can be synthesized using various methods. The limitations of using TOT in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of TOT, including its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Further studies are needed to determine the safety and efficacy of TOT in vivo, as well as its pharmacokinetics and pharmacodynamics. Moreover, the development of TOT derivatives with improved properties and specificity could lead to the discovery of new therapeutic agents. Finally, the use of TOT in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of TOT has been achieved using various methods, including the reaction of 2-aminothiazole with p-tolyl isocyanate, followed by the reaction with 3-(4-bromomethyl)phenyl-1,2,4-oxadiazole, and finally, the reaction with sodium methoxide. Another method involves the reaction of 2-aminothiazole with p-tolyl isocyanate, followed by the reaction with 3-(4-formylphenyl)-1,2,4-oxadiazole, and finally, the reaction with sodium borohydride. These methods have been optimized to achieve high yields of TOT with purity.
科学的研究の応用
TOT has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. TOT has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. TOT has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, TOT has been shown to exhibit antibacterial activity against various strains of bacteria.
特性
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-13-6-8-14(9-7-13)18-22-17(27-24-18)12-26-16-5-3-2-4-15(16)19(25)23-20-21-10-11-28-20/h2-11H,12H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOCEHZTHFBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)




![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)

![N-(2-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7718712.png)
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)



